Cas no 1521467-19-5 (2,4-difluoro-6-nitrobenzene-1-sulfonamide)

2,4-difluoro-6-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, 2,4-difluoro-6-nitro-
- 2,4-difluoro-6-nitrobenzene-1-sulfonamide
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- Inchi: 1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H,(H2,9,13,14)
- InChI Key: NCTRJCFXDXMFAP-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=C([N+]([O-])=O)C=C(F)C=C1F
Computed Properties
- Exact Mass: 237.986
- Monoisotopic Mass: 237.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114A^2
2,4-difluoro-6-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111359-10.0g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 10g |
$3191.0 | 2023-06-09 | ||
Enamine | EN300-111359-0.5g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-111359-10g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-111359-0.1g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-111359-2.5g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-111359-1.0g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 1g |
$743.0 | 2023-06-09 | ||
Enamine | EN300-111359-1g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-111359-0.25g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-111359-5.0g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 5g |
$2152.0 | 2023-06-09 | ||
Enamine | EN300-111359-0.05g |
2,4-difluoro-6-nitrobenzene-1-sulfonamide |
1521467-19-5 | 95% | 0.05g |
$647.0 | 2023-10-27 |
2,4-difluoro-6-nitrobenzene-1-sulfonamide Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on 2,4-difluoro-6-nitrobenzene-1-sulfonamide
Introduction to 2,4-difluoro-6-nitrobenzene-1-sulfonamide (CAS No. 1521467-19-5)
2,4-difluoro-6-nitrobenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1521467-19-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatic sulfonamides, a subset of molecules known for their diverse biological activities and potential therapeutic applications. The presence of both fluoro and nitro substituents in its aromatic structure imparts unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and drug discovery initiatives.
The structural framework of 2,4-difluoro-6-nitrobenzene-1-sulfonamide consists of a benzene ring substituted with a nitro group at the 6-position, fluoro atoms at the 2- and 4-positions, and a sulfonamide functional group at the 1-position. This specific arrangement of substituents contributes to its distinct chemical reactivity and potential interactions with biological targets. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity, while the nitro group can serve as a handle for further functionalization via reduction or diazotization reactions.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic sulfonamides due to their ability to modulate various biological pathways. Studies have indicated that compounds within this class exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities. The introduction of fluorine atoms into these molecules often enhances their bioavailability and pharmacokinetic profiles, making them more suitable for clinical development.
One of the most compelling aspects of 2,4-difluoro-6-nitrobenzene-1-sulfonamide is its versatility as a building block in medicinal chemistry. Researchers have utilized this compound as a precursor in synthesizing novel derivatives with tailored biological activities. For instance, modifications at the sulfonamide moiety can lead to altered binding interactions with enzymes or receptors, while changes in the fluoro or nitro positions can fine-tune selectivity profiles. Such structural diversification is crucial for developing drugs that are both effective and minimally toxic.
Recent advancements in computational chemistry have further accelerated the exploration of 2,4-difluoro-6-nitrobenzene-1-sulfonamide and its derivatives. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. These computational approaches have been instrumental in identifying promising candidates for further validation in vitro and in vivo.
The sulfonamide functional group in 2,4-difluoro-6-nitrobenzene-1-sulfonamide is particularly noteworthy for its role as a pharmacophore in numerous therapeutic agents. Sulfonamides are well-known for their ability to interact with biological targets such as bacterial dihydropteroate synthase (DHPS), which is targeted by antibiotics like sulfamethoxazole. By incorporating this moiety into new molecules, researchers aim to exploit similar mechanisms of action while overcoming existing resistance issues.
The fluoro substituents in this compound contribute to its unique properties by influencing electron distribution across the aromatic ring. Fluorine's high electronegativity can enhance hydrogen bonding interactions and stabilize transition states, which may improve drug-receptor binding kinetics. Additionally, fluorine atoms can participate in π-stacking interactions with aromatic residues in biological targets, further modulating drug efficacy.
Current research efforts are focused on harnessing the potential of 2,4-difluoro-6-nitrobenzene-1-sulfonamide in the development of novel therapeutics. One area of interest is its application in oncology, where sulfonamides have shown promise as inhibitors of tyrosine kinases and other cancer-related enzymes. The nitro group provides an additional site for redox chemistry, allowing for prodrug strategies where the nitro group can be reduced to an amine under physiological conditions.
In conclusion,2,4-difluoro-6-nitrobenzene-1-sulfonamide (CAS No. 1521467-19-5) represents a compelling candidate for further investigation in medicinal chemistry. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new applications for this compound and its derivatives,2,4-difluoro-6-nitrobenzene-1-sulfonamide is poised to play a significant role in the development of next-generation pharmaceuticals.
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